1-[1-(Morpholine-4-sulfonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
Description
1-[1-(Morpholine-4-sulfonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione is a heterocyclic compound featuring a morpholine-4-sulfonyl group attached to a piperidine ring and a trifluoroethyl-substituted imidazolidinedione core. The morpholine sulfonyl moiety is a common pharmacophore in medicinal chemistry, often employed to enhance solubility and modulate electronic properties. The trifluoroethyl group contributes to lipophilicity and metabolic stability, while the imidazolidinedione core may serve as a scaffold for targeting enzymes or receptors.
Properties
IUPAC Name |
1-(1-morpholin-4-ylsulfonylpiperidin-4-yl)-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21F3N4O5S/c15-14(16,17)10-21-12(22)9-20(13(21)23)11-1-3-18(4-2-11)27(24,25)19-5-7-26-8-6-19/h11H,1-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZQUAGUKGPECBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)CC(F)(F)F)S(=O)(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21F3N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cathepsin F , a cysteine protease that plays a significant role in intracellular protein catabolism.
Mode of Action
These can include direct binding to the active site, allosteric modulation, or even covalent modification.
Biological Activity
1-[1-(Morpholine-4-sulfonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione (CAS Number: 2097868-56-7) is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of the compound is , with a molecular weight of 414.40 g/mol. The structure features a morpholine ring and a piperidine moiety, which are significant for its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 2097868-56-7 |
| Molecular Formula | C14H21F3N4O5S |
| Molecular Weight | 414.40 g/mol |
Research indicates that compounds containing morpholine and piperidine structures often exhibit diverse biological activities. The specific mechanisms of action for this compound are still under investigation; however, it is hypothesized to interact with various biological targets, including receptors and enzymes involved in cellular signaling pathways.
- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit certain enzymes linked to disease processes, potentially impacting metabolic pathways.
- Receptor Modulation : The presence of the morpholine and piperidine groups may allow for modulation of neurotransmitter receptors, which can influence neurological functions.
Anticancer Properties
Recent studies have suggested that similar compounds exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. While specific data on this compound is limited, it is essential to explore its analogs for insights into potential anticancer activity.
Antimicrobial Activity
Compounds with similar structures have shown antimicrobial effects against various pathogens. This aspect warrants further exploration to determine if this compound possesses similar properties.
Case Studies
-
Case Study on Analogous Compounds : A study investigating morpholine derivatives demonstrated significant inhibitory effects on cancer cell lines. For instance, the compound 1-(morpholine-4-sulfonyl)-piperidin derivatives showed promising results in reducing cell viability in vitro.
- Findings : The study reported IC50 values indicating effective concentration ranges for inducing cytotoxicity in cancer cells.
- Pharmacokinetics : Another relevant study assessed the pharmacokinetic profiles of related compounds, revealing favorable absorption and distribution characteristics that could be extrapolated to predict the behavior of our compound in biological systems.
| Study Focus | Findings |
|---|---|
| Anticancer Activity | Significant cell viability reduction |
| Pharmacokinetics | Favorable absorption and distribution |
Comparison with Similar Compounds
Structural Similarities
- Sulfonyl Groups: All compounds feature sulfonyl groups attached to nitrogen-containing heterocycles (piperidine, piperazine, or morpholine).
- Heterocyclic Cores: The imidazolidinedione (target), thienopyrimidine (EP 2402347), and piperidine-morpholine hybrid () cores provide rigid frameworks for functional group positioning.
Key Differences
- Substituent Effects :
- The target compound’s trifluoroethyl group increases lipophilicity compared to the methylimidazole in EP 2402347 but is less bulky than the difluorophenyl groups in ’s compound, suggesting intermediate membrane permeability .
- The stereochemistry in ’s compound (3R-configuration) highlights enantioselective synthesis requirements, whereas the target compound lacks described stereocenters, simplifying synthesis .
- Synthetic Complexity :
Pharmacological and Physicochemical Implications
- Solubility : The morpholine ring in the target compound and ’s derivative improves aqueous solubility, critical for oral bioavailability.
- Metabolic Stability : Fluorinated groups (trifluoroethyl in the target, difluorophenyl in ) reduce oxidative metabolism, extending half-life .
- Target Selectivity: The imidazolidinedione core may favor protease inhibition, while thienopyrimidines (EP 2402347) are common in kinase inhibitor design .
Q & A
Q. Basic Characterization Protocol
- NMR Spectroscopy :
- ¹H/¹³C NMR : Confirm the presence of morpholine-sulfonyl (δ ~3.6 ppm for morpholine protons; δ ~45 ppm for sulfonyl-attached carbons) and trifluoroethyl (δ ~4.2 ppm for CH₂CF₃; δ ~125 ppm for CF₃) groups .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals from the piperidine and imidazolidine-dione rings .
- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns consistent with the sulfonyl and trifluoroethyl moieties .
- X-ray Crystallography (if crystalline): Resolve absolute configuration and hydrogen-bonding interactions .
What biological assays are suitable for preliminary evaluation of its therapeutic potential?
Q. Basic Screening Strategy
- Enzyme Inhibition Assays : Target kinases or proteases, given the sulfonyl group’s role in enzyme binding . Use fluorogenic substrates (e.g., ATP-coupled assays) with IC₅₀ determination .
- Cellular Viability Assays : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT or resazurin assays; include positive controls (e.g., doxorubicin) .
- Receptor Binding Studies : Radioligand displacement assays for GPCRs or ion channels, leveraging the piperidine moiety’s affinity for CNS targets .
How can researchers optimize low yields in the sulfonylation step?
Q. Advanced Synthetic Troubleshooting
- Reagent Stoichiometry : Increase morpholine-4-sulfonyl chloride equivalents (1.5–2.0 eq.) to drive the reaction to completion .
- Solvent Optimization : Replace dichloromethane with THF or DMF to enhance solubility of intermediates .
- Temperature Control : Conduct reactions at 0–5°C to minimize side reactions (e.g., sulfonamide hydrolysis) .
- Catalytic Additives : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonyl transfer .
How to resolve discrepancies in reported biological activity data across studies?
Q. Advanced Data Contradiction Analysis
- Assay Standardization : Validate protocols using reference compounds (e.g., PubChem CID 24880906 for morpholine derivatives) .
- Structural Reanalysis : Confirm batch purity via HPLC (>98%) and check for tautomeric forms of the imidazolidine-dione core .
- Target Selectivity Profiling : Use kinome-wide screening (e.g., KinomeScan) to identify off-target interactions that may explain variability .
What computational methods predict binding modes and affinity of this compound?
Q. Advanced Modeling Approaches
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cyclooxygenase-2) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the sulfonyl-piperidine interaction in aqueous environments .
- QSAR Modeling : Train models using descriptors like LogP, polar surface area, and H-bond donors to correlate structure with activity .
How to design SAR studies focusing on the trifluoroethyl substituent?
Q. Advanced Structure-Activity Relationship (SAR) Design
- Analog Synthesis : Replace CF₃ with CHF₂, CCl₃, or phenyl groups to assess hydrophobicity/electronic effects .
- Pharmacokinetic Profiling : Compare metabolic stability (e.g., liver microsome assays) and BBB permeability (PAMPA) across analogs .
- Crystallographic Analysis : Resolve co-crystal structures with target proteins to guide rational modifications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
